Tetrakis(4-vinylphenyl)methane

Crosslink density Network topology Thermoset

Tetrakis(4-vinylphenyl)methane (CAS 188647-25-8) is a C₃₃H₂₈ tetrahedral molecule featuring a central sp³ carbon connected to four 4-vinylphenyl arms. It serves as a tetrafunctional vinyl monomer and crosslinking agent for constructing highly crosslinked 3D polymer networks and porous organic frameworks.

Molecular Formula C33H28
Molecular Weight 424.6 g/mol
CAS No. 188647-25-8
Cat. No. B3112226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(4-vinylphenyl)methane
CAS188647-25-8
Molecular FormulaC33H28
Molecular Weight424.6 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C=C)(C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C
InChIInChI=1S/C33H28/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h5-24H,1-4H2
InChIKeyPSGMDUASGFGGHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(4-vinylphenyl)methane (CAS 188647-25-8) – Core Properties & Sourcing Profile


Tetrakis(4-vinylphenyl)methane (CAS 188647-25-8) is a C₃₃H₂₈ tetrahedral molecule featuring a central sp³ carbon connected to four 4-vinylphenyl arms . It serves as a tetrafunctional vinyl monomer and crosslinking agent for constructing highly crosslinked 3D polymer networks and porous organic frameworks . Predicted physicochemical parameters include a boiling point of 537.6 ± 45.0 °C and a density of 1.062 ± 0.06 g cm⁻³ , with recommended storage at 2–8 °C under inert atmosphere .

Why Divinylbenzene or Trivinylphenylbenzene Cannot Replace Tetrakis(4-vinylphenyl)methane


Conventional crosslinkers such as divinylbenzene (DVB) provide only two vinyl groups per molecule, yielding predominantly linear or lightly branched networks. 1,3,5-Tris(4-vinylphenyl)benzene introduces three reactive sites but retains a planar topology. Tetrakis(4-vinylphenyl)methane delivers four polymerizable vinyl groups projecting from a rigid, perfectly tetrahedral sp³ carbon core . This architecture geometrically enforces three-dimensional connectivity and a higher theoretical crosslink density than di- or tri-functional alternatives [1]. Substitution with a lower-functionality crosslinker would fundamentally alter network topology, reduce achievable crosslink density, and compromise the mechanical rigidity, thermal stability, and microporosity that the tetrakis scaffold uniquely enables [1].

Head-to-Head Quantitative Differentiation of Tetrakis(4-vinylphenyl)methane vs. Closest Analogs


Vinyl Functionality: Four Reactive Sites vs. Two for Divinylbenzene

Tetrakis(4-vinylphenyl)methane possesses four terminal vinyl groups per molecule, compared to two for the industry-standard crosslinker divinylbenzene (DVB) . Each molecule can therefore participate in up to four propagating radical chains, generating a connectivity number of 4 versus 2 for DVB . This doubling of theoretical crosslink junctions per monomer unit directly translates into higher attainable crosslink density and a substantially reduced molecular weight between crosslinks (Mc) for networks prepared at equivalent molar crosslinker loading .

Crosslink density Network topology Thermoset

Predicted Boiling Point: ~537 °C for Tetrakis(4-vinylphenyl)methane vs. ~431 °C for Tetraphenylmethane

The predicted boiling point of Tetrakis(4-vinylphenyl)methane is 537.6 ± 45.0 °C , significantly exceeding the reported boiling point of the non-functionalized tetraphenylmethane core (431 °C) . This ~107 °C elevation reflects the added molecular weight and polarizability of the four vinyl substituents. The higher boiling point indicates lower volatility and a broader thermal processing window during melt- or solution-based polymer synthesis, reducing monomer loss and fume generation relative to lower-molecular-weight vinyl crosslinkers.

Thermal stability Volatility Processing window

Storage Sensitivity: Requires 2–8 °C Under Nitrogen – Procurement Handling Differentiator

Vendor specifications consistently mandate storage at 2–8 °C under nitrogen atmosphere for Tetrakis(4-vinylphenyl)methane . This requirement stems from the compound's four terminal vinyl groups, which are susceptible to thermal auto-polymerization and oxidative degradation at ambient conditions. In contrast, tetraphenylmethane (the non-vinyl core) can be stored at room temperature in sealed containers . The cold-chain requirement directly impacts shipping logistics, shelf-life management, and total cost of ownership, and must be factored into procurement planning.

Storage stability Supply chain Peroxide formation

Where Tetrakis(4-vinylphenyl)methane Delivers Differentiated Value: Application Scenarios


Tetrahedral Crosslinker for Ultra-High Crosslink Density Thermosets

In radical-initiated bulk or solution polymerization, Tetrakis(4-vinylphenyl)methane functions as a four-arm crosslinking node, generating networks with a theoretical crosslink density twice that achievable with divinylbenzene at equivalent molar loading [1]. This is particularly advantageous for high-Tg structural composites, hard coatings, and dental restorative materials where maximum modulus and minimal swelling are required.

Building Block for Microporous Organic Polymers via RAFT or FRP

The rigid tetrahedral geometry and conjugated vinylphenyl arms make Tetrakis(4-vinylphenyl)methane an ideal monomer for constructing intrinsically microporous polymers [1]. When copolymerized with styrenics under RAFT control, the tetrahedral crosslinker promotes microphase separation and stabilizes micropores that would collapse with flexible or lower-functionality crosslinkers [1]. Target applications include gas separation membranes, CO₂ capture sorbents, and heterogeneous catalyst supports.

High-Temperature Coatings and Adhesives Requiring Low Volatility

With a predicted boiling point exceeding 530 °C , Tetrakis(4-vinylphenyl)methane offers a vastly expanded thermal processing window compared to conventional divinyl crosslinkers (BP ~195 °C). This enables high-temperature curing cycles without monomer evaporation, making it suitable for aerospace coatings, electronic encapsulants, and high-temperature adhesives where outgassing and void formation must be minimized.

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